1,5-dimethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5 of the pyrrole ring and an aldehyde group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets to inhibit their function, potentially leading to the suppression of certain cancer pathways .
Biochemical Pathways
If it acts as an alk inhibitor like related compounds , it could affect pathways related to cell growth and proliferation.
Result of Action
If it acts as an ALK inhibitor like related compounds , it could potentially lead to the suppression of tumor growth in certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent used.
Scientific Research Applications
1,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrole-2-carbaldehyde: Lacks the methyl groups at positions 1 and 5, making it less sterically hindered and potentially more reactive in certain reactions.
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Has methyl groups at positions 2 and 5 and an aldehyde group at position 3, leading to different reactivity and steric properties.
1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde: Contains an additional methyl group at position 3, further increasing steric hindrance and altering its chemical behavior.
Uniqueness
1,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of methyl groups at positions 1 and 5 provides steric protection to the pyrrole ring, affecting its electrophilic substitution reactions and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,5-dimethylpyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKINVTPLTZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483983 | |
Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-59-5 | |
Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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